molecular formula C26H28F2N2O3 B10792455 Methyl 3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate

Methyl 3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate

Cat. No.: B10792455
M. Wt: 454.5 g/mol
InChI Key: JFVMDYGLVSOAPL-UHFFFAOYSA-N
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Description

Methyl-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate is a complex organic compound that features a combination of indole, chromane, and cyclobutyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate typically involves multiple steps, including the formation of the indole and chromane rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Mechanism of Action

The mechanism of action of Methyl-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxylate is unique due to its combination of indole, chromane, and cyclobutyl moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H28F2N2O3

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxylate

InChI

InChI=1S/C26H28F2N2O3/c1-32-26(31)20-8-9-23(28)25-22(20)13-19(15-33-25)30(18-5-2-6-18)11-3-4-16-14-29-24-10-7-17(27)12-21(16)24/h7-10,12,14,18-19,29H,2-6,11,13,15H2,1H3

InChI Key

JFVMDYGLVSOAPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CC(COC2=C(C=C1)F)N(CCCC3=CNC4=C3C=C(C=C4)F)C5CCC5

Origin of Product

United States

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